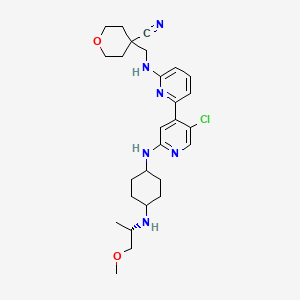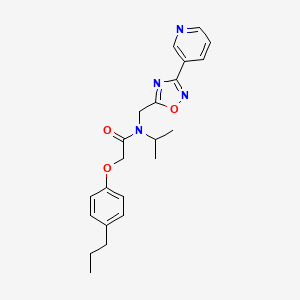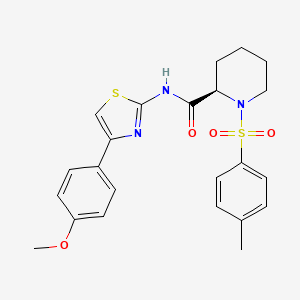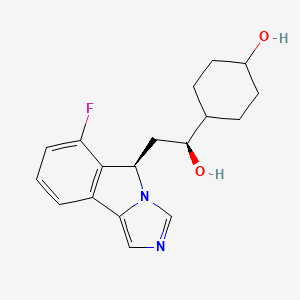
BDA-366
Übersicht
Beschreibung
BDA-366 is a small molecule that has garnered attention due to its potential as a Bcl-2 BH4 domain antagonist. Unlike traditional BH3 mimetics, which target Bcl-2’s hydrophobic cleft, this compound takes a unique approach. It induces apoptosis independently of Bcl-2 in various cancer cell models, making it an exciting candidate for further investigation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The exact synthetic routes for BDA-366 are not widely documented. researchers have identified it as a potent Bcl-2 antagonist with high affinity for the BH4 domain. Further studies are needed to elucidate its precise chemical synthesis.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its potential therapeutic applications may drive interest in large-scale synthesis in the future.
Analyse Chemischer Reaktionen
Reaktionstypen: Die primäre Wirkungsweise von BDA-366 erfolgt nicht durch direkte Bcl-2-Bindung, wie ursprünglich vorgeschlagen. Stattdessen inhibiert es selektiv den PI3K/AKT-Signalweg, was zu einer Dephosphorylierung von Bcl-2 und reduzierten Mcl-1-Proteinspiegeln führt. Dieser Mechanismus unterscheidet sich von der herkömmlichen BH4-Domänen-Antagonisierung .
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für die Synthese von this compound bleiben unaufgedeckt. Forscher untersuchen weiterhin sein chemisches Verhalten und seine Wechselwirkungen.
Hauptprodukte: this compound aktiviert Bax nicht direkt oder schaltet Bcl-2 nicht in ein Bax-aktivierendes Protein um. Stattdessen beeinflusst es die Mcl-1-Downregulation und die Bcl-2-Dephosphorylierung, was letztendlich zum Zelltod führt .
Wissenschaftliche Forschungsanwendungen
Chemie: Untersuchung seines einzigartigen Mechanismus und seiner Wechselwirkungen.
Biologie: Studium seiner Auswirkungen auf Zellüberlebenswege.
Medizin: Erforschung seiner Rolle in der Krebstherapie.
Industrie: Berücksichtigung seiner Verwendung in der Medikamentenentwicklung.
5. Wirkmechanismus
Der Mechanismus von BDA-366 beinhaltet die Hemmung des PI3K/AKT-Signalwegs, was zu einer Dephosphorylierung von Bcl-2 und reduzierten Mcl-1-Spiegeln führt. Diese Veränderungen tragen zum Zelltod unabhängig von den Bcl-2-Spiegeln bei .
Wirkmechanismus
BDA-366’s mechanism involves inhibiting the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 levels. These changes contribute to cell death independently of Bcl-2 levels .
Vergleich Mit ähnlichen Verbindungen
Obwohl BDA-366 ursprünglich als BH4-Domänen-Antagonist betrachtet wurde, stellt sein einzigartiger Mechanismus diese Sichtweise in Frage. Weitere Forschungsarbeiten sind erforderlich, um es mit anderen Verbindungen zu vergleichen, die Bcl-2 anvisieren, und um seine besonderen Eigenschaften zu erforschen .
Eigenschaften
IUPAC Name |
1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOOEVFJWLBLKF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


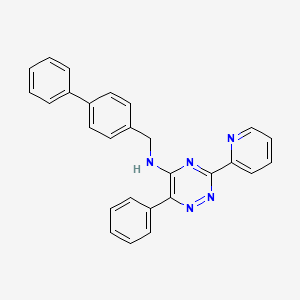


![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)


